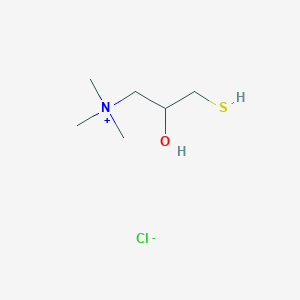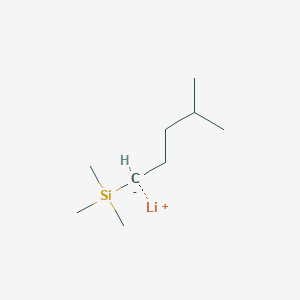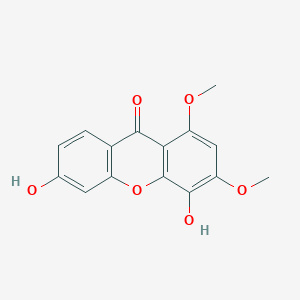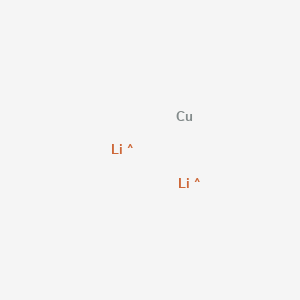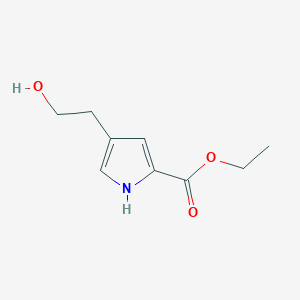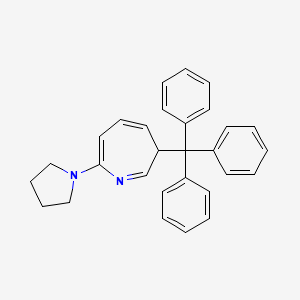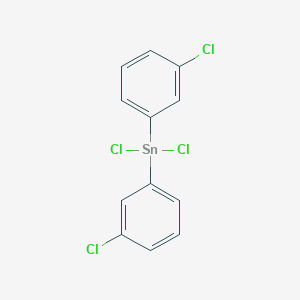
Dichlorobis(3-chlorophenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro-bis(3-chlorophenyl)stannane is an organotin compound with the chemical formula C12H8Cl4Sn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro-bis(3-chlorophenyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with 3-chlorophenylmagnesium bromide (C6H4ClMgBr). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
SnCl4+2C6H4ClMgBr→Cl2Sn(C6H4Cl)2+2MgBrCl
Industrial Production Methods
Industrial production of dichloro-bis(3-chlorophenyl)stannane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro-bis(3-chlorophenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides (SnO2) and other higher oxidation state compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Dichloro-bis(3-chlorophenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of dichloro-bis(3-chlorophenyl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodiphenylstannane: Similar structure but without the chlorine atoms on the phenyl rings.
Tributyltin chloride: Another organotin compound with different alkyl groups attached to the tin atom.
Tetraphenyltin: Contains four phenyl groups attached to the tin atom.
Uniqueness
Dichloro-bis(3-chlorophenyl)stannane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other organotin compounds and contributes to its specific applications and properties.
Eigenschaften
CAS-Nummer |
114439-08-6 |
|---|---|
Molekularformel |
C12H8Cl4Sn |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
dichloro-bis(3-chlorophenyl)stannane |
InChI |
InChI=1S/2C6H4Cl.2ClH.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*1-2,4-5H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
PJZURXYXOCCNBF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)

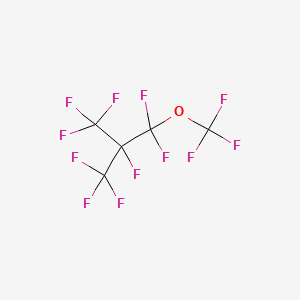
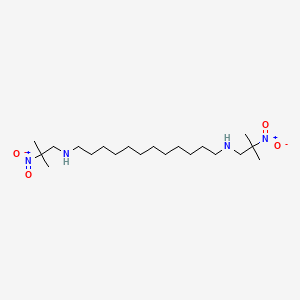

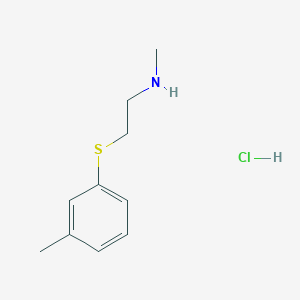
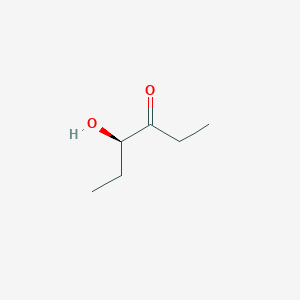
![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)
